N-(6-Sulfanylpyridazin-3-yl)acetamide
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Overview
Description
N-(6-Sulfanylpyridazin-3-yl)acetamide: is a chemical compound known for its diverse properties and applications in scientific research. It is used in various fields such as drug development, catalyst synthesis, and material science. The compound features a pyridazine ring with a mercapto group at the 6-position and an acetamide group at the 3-position, making it a unique and versatile molecule.
Scientific Research Applications
N-(6-Sulfanylpyridazin-3-yl)acetamide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for synthesizing more complex molecules and catalysts.
Biology: The compound is used in studying enzyme interactions and protein modifications.
Industry: The compound is utilized in material science for developing new materials with unique properties
Mechanism of Action
Target of Action
It is structurally similar to acetamide, which is known to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .
Mode of Action
Based on its structural similarity to acetamide, it may interact with its target protein to modulate its function
Biochemical Pathways
Related compounds such as acetamide are known to be involved in various biochemical processes, including carboximidic acid pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
N-(6-mercaptopyridazin-3-yl)acetamide could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including the presence of the mercapto (or sulfanyl) group, which is known to form disulfide bonds with cysteine residues in proteins .
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with cellular proteins or enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide typically involves the reaction of 6-chloropyridazine with thiourea to form 6-mercaptopyridazine, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(6-Sulfanylpyridazin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- N-(6-methoxypyridin-3-yl)acetamide
- N-(6-aminopyridazin-3-yl)acetamide
- N-(6-chloropyridazin-3-yl)acetamide
Comparison: N-(6-Sulfanylpyridazin-3-yl)acetamide is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the mercapto group allows for the formation of disulfide bonds, which is not possible with methoxy or amino groups. This unique feature makes it particularly valuable in applications requiring thiol reactivity .
Properties
IUPAC Name |
N-(6-sulfanylidene-1H-pyridazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-4(10)7-5-2-3-6(11)9-8-5/h2-3H,1H3,(H,9,11)(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISPVUDCHXIGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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